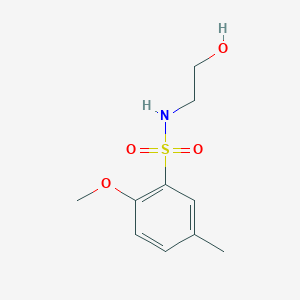
2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific research areas. One of the primary applications of this compound is as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide selectively inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide, leading to acidification of the tumor microenvironment. The acidic environment, in turn, inhibits tumor growth and promotes apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of CA IX, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. This compound has also been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experimental settings. Additionally, this compound has some off-target effects on other carbonic anhydrase isoforms, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide. One area of interest is the development of this compound derivatives with improved selectivity and potency for CA IX inhibition. Another area of interest is the investigation of the role of CA IX in tumor progression and metastasis. Additionally, this compound may have potential applications in other areas of research, such as neuroscience and cardiovascular disease. Further studies are needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its selective inhibition of carbonic anhydrase IX makes it a valuable tool for studying the role of this enzyme in cancer biology. Further research is needed to fully understand the potential of this compound in cancer therapy and other areas of research.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-pyridinecarboxaldehyde with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a melting point of 174-176°C.
Eigenschaften
Molekularformel |
C13H14N2O2S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
2,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-3-4-11(2)13(9-10)18(16,17)15-12-5-7-14-8-6-12/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
IKVZGILGTRQHCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)





![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)


